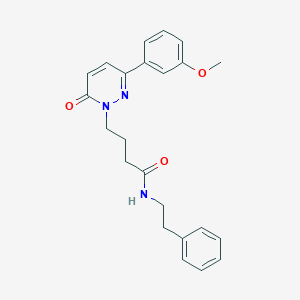
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as apocynin, are known to inhibit nadph oxidase activity . NADPH oxidase is an enzyme that reduces O2 to superoxide (O2–•), which can be used by the immune system to kill bacteria and fungi .
Mode of Action
Similar compounds like apocynin inhibit nadph oxidase activity, effectively preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . It does not, however, obstruct the phagocytic or other defense roles of granulocytes .
Biochemical Pathways
The inhibition of nadph oxidase by similar compounds can prevent the formation of free radicals, oxygen ions, and peroxides in the body , which could have downstream effects on various biochemical pathways.
Pharmacokinetics
Compounds with similar structures, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have been shown to undergo rapid metabolism and wide tissue distribution in sprague-dawley (sd) rats .
Result of Action
The inhibition of nadph oxidase by similar compounds can prevent the formation of free radicals, oxygen ions, and peroxides in the body , which could have various molecular and cellular effects.
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-20-10-5-9-19(17-20)21-12-13-23(28)26(25-21)16-6-11-22(27)24-15-14-18-7-3-2-4-8-18/h2-5,7-10,12-13,17H,6,11,14-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRGZBHSHWICSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B3014975.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)
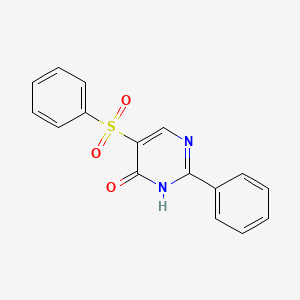

![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3014984.png)
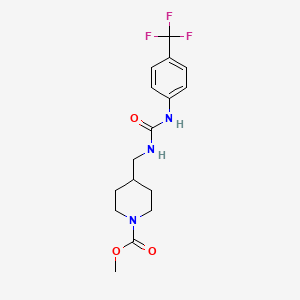
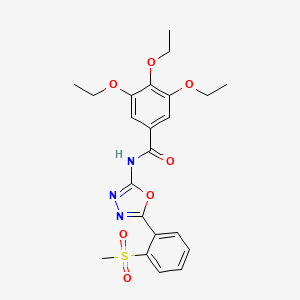
![2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide](/img/structure/B3014988.png)

![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)
![N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B3014992.png)
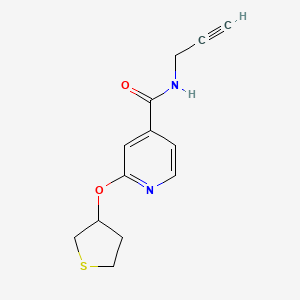

![2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3014998.png)
